Dimethyl 1H-pyrrole-2,4-dicarboxylate

概要

説明

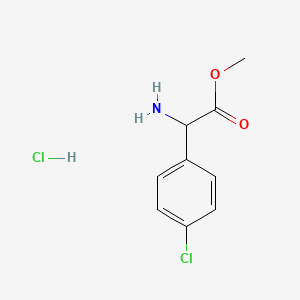

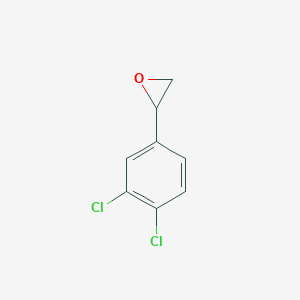

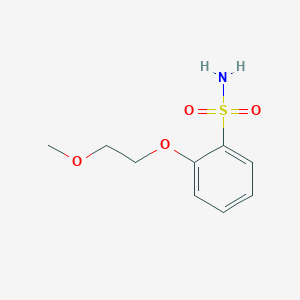

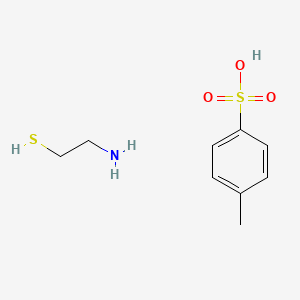

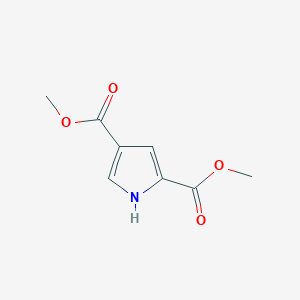

Dimethyl 1H-pyrrole-2,4-dicarboxylate (CAS Number: 2818-07-7) is a compound with the molecular formula C8H9NO4 . It is a substituted pyrrole derivative. The compound has been prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate and confirmed by IR, NMR, and mass spectra .

Synthesis Analysis

Dimethyl 1H-pyrrole-2,4-dicarboxylate can be synthesized using various methods. For example, it can be prepared by the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate. The synthetic route involves the reaction of the benzoyl-substituted precursor with an appropriate reagent to yield the desired product .Molecular Structure Analysis

The molecular structure of Dimethyl 1H-pyrrole-2,4-dicarboxylate consists of a pyrrole ring with two methyl groups and two carboxylate groups attached at positions 2 and 4. The IUPAC name for this compound is dimethyl 1H-pyrrole-2,4-dicarboxylate .Chemical Reactions Analysis

Dimethyl 1H-pyrrole-2,4-dicarboxylate can participate in various chemical reactions, including esterification, hydrolysis, and reduction. Further studies are needed to explore its reactivity and potential applications .Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis of Pyrrolopyrazine Derivatives

Dimethyl 1H-pyrrole-2,4-dicarboxylate is used in the synthesis of pyrrolopyrazine derivatives, which are important in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .

Material Science Applications

In material science, this compound is utilized for the preparation of pyrrole copolymer soft actuators. These actuators exhibit reduced electrochemical creep and actuating strain, making them valuable in the development of responsive materials .

Drug Discovery

The pyrrole ring present in Dimethyl 1H-pyrrole-2,4-dicarboxylate is a common motif in drug molecules. Its derivatives have shown cytotoxic activity against various cancer cell lines, highlighting its potential in cancer therapy research .

Catalysis

Pyrrole derivatives, including those derived from Dimethyl 1H-pyrrole-2,4-dicarboxylate, are used in catalysis. They are involved in modern synthetic pathways that employ metals, nanomaterials, and complex heterogeneous catalysis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

dimethyl 1H-pyrrole-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-7(10)5-3-6(9-4-5)8(11)13-2/h3-4,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPMGRCCMQUJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CN1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90487801 | |

| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 1H-pyrrole-2,4-dicarboxylate | |

CAS RN |

2818-07-7 | |

| Record name | Dimethyl 1H-pyrrole-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90487801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the Knorr pyrrole reaction in the context of Dimethyl 1H-pyrrole-2,4-dicarboxylate?

A1: The Knorr pyrrole reaction is a fundamental synthetic route to pyrrole derivatives, including Dimethyl 1H-pyrrole-2,4-dicarboxylate. This reaction typically involves the condensation of an α-amino ketone with a compound containing an activated methylene group. In the synthesis of the antitumor agent Sunitinib malate, the Knorr pyrrole reaction is employed to produce 2-tert-butyl-4-ethyl-3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate from tert-butyl acetoacetate. [] This highlights the importance of the Knorr pyrrole reaction in constructing the core pyrrole structure found in various biologically active compounds.

Q2: How does the structure of Dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives influence their crystal packing?

A2: Studies on Dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives reveal that the substituents on the pyrrole ring significantly influence their crystal packing arrangements. For instance, in the crystal structure of 2-tert-Butyl 4-methyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, the molecules are linked into centrosymmetric dimers via N—H⋯O hydrogen bonds, forming an R22(10) ring motif. [] Similar hydrogen bonding patterns, resulting in the same R22(10) ring motif, are observed in the crystal structure of Di-tert-butyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate. [] This suggests that the presence of bulky tert-butyl groups does not disrupt the hydrogen bonding interactions; instead, they contribute to the overall crystal packing arrangement.

Q3: Can you describe a specific example where understanding the reactivity of Dimethyl 1H-pyrrole-2,4-dicarboxylate was crucial for synthesizing a complex molecule?

A3: In the synthesis of Sunitinib malate, a multi-step process is employed, with Dimethyl 1H-pyrrole-2,4-dicarboxylate serving as a key intermediate. [] The synthesis involves several transformations of this intermediate, including decarboxylation, Vilsmeier formylation, and hydrolysis, ultimately leading to the formation of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. This compound then undergoes a one-pot reaction to yield Sunitinib. This example underscores the significance of understanding the reactivity of Dimethyl 1H-pyrrole-2,4-dicarboxylate derivatives in designing and executing successful synthetic routes to complex molecules, particularly in medicinal chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。